Benzyl 2-(3-(nitromethyl)oxetan-3-yl)acetate
Overview
Description
Benzyl 2-(3-(nitromethyl)oxetan-3-yl)acetate is an organic compound with the molecular formula C13H15NO5. It is a derivative of oxetane, a four-membered cyclic ether, and contains a nitromethyl group attached to the oxetane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(3-(nitromethyl)oxetan-3-yl)acetate typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitromethyl Group: The nitromethyl group can be introduced via nitration reactions using reagents such as nitric acid or nitronium tetrafluoroborate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxetane derivatives with oxidized functional groups.
Reduction: The nitromethyl group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium azide, sodium methoxide.
Major Products:
Oxidation: Oxetane derivatives with oxidized functional groups.
Reduction: Amino-substituted oxetane derivatives.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(3-(nitromethyl)oxetan-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(3-(nitromethyl)oxetan-3-yl)acetate involves its interaction with molecular targets through its functional groups. The nitromethyl group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The oxetane ring provides stability and rigidity to the molecule, enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
- Benzyl 2-(3-(aminomethyl)oxetan-3-yl)acetate
- Benzyl 2-(3-(hydroxymethyl)oxetan-3-yl)acetate
- Benzyl 2-(3-(chloromethyl)oxetan-3-yl)acetate
Comparison: Benzyl 2-(3-(nitromethyl)oxetan-3-yl)acetate is unique due to the presence of the nitromethyl group, which imparts distinct chemical reactivity compared to its analogs. The nitromethyl group can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
benzyl 2-[3-(nitromethyl)oxetan-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(19-7-11-4-2-1-3-5-11)6-13(8-14(16)17)9-18-10-13/h1-5H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQWDHVSVMXSQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CC(=O)OCC2=CC=CC=C2)C[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201191628 | |
Record name | 3-Oxetaneacetic acid, 3-(nitromethyl)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201191628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-87-6 | |
Record name | 3-Oxetaneacetic acid, 3-(nitromethyl)-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxetaneacetic acid, 3-(nitromethyl)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201191628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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